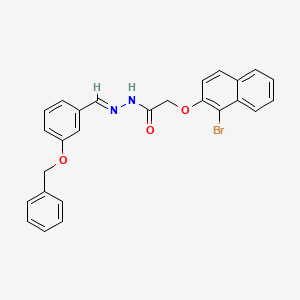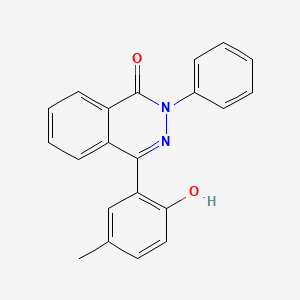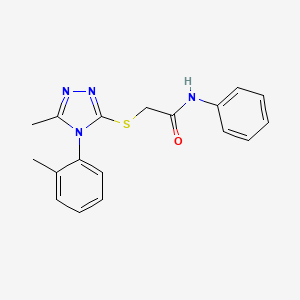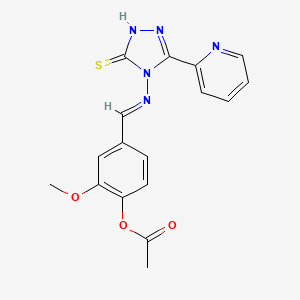
2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophényl 2-chlorobenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente plusieurs groupes fonctionnels, notamment l'allyloxy, le benzoyle, le carbohydrazonoyle, le bromophényle et le chlorobenzoate, qui contribuent à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophényl 2-chlorobenzoate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
-
Formation de l'intermédiaire Allyloxybenzoyle
Réactifs : 4-hydroxybenzaldéhyde et bromure d'allyle.
Conditions : Conditions basiques utilisant du carbonate de potassium dans l'acétone.
Réaction : Le groupe hydroxyle du 4-hydroxybenzaldéhyde réagit avec le bromure d'allyle pour former le 4-(allyloxy)benzaldéhyde.
-
Synthèse de l'intermédiaire Carbohydrazonoyle
Réactifs : 4-(allyloxy)benzaldéhyde et hydrate d'hydrazine.
Conditions : Reflux dans l'éthanol.
Réaction : Le groupe aldéhyde du 4-(allyloxy)benzaldéhyde réagit avec l'hydrate d'hydrazine pour former la 4-(allyloxy)benzoylhydrazone.
-
Formation du composé final
Réactifs : 4-(allyloxy)benzoylhydrazone, chlorure de 4-bromobenzoyle et acide 2-chlorobenzoïque.
Conditions : Utilisation d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) dans le dichlorométhane.
Réaction : L'hydrazone réagit avec le chlorure de 4-bromobenzoyle et l'acide 2-chlorobenzoïque pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation
Réactifs : Permanganate de potassium ou trioxyde de chrome.
Conditions : Milieu acide ou basique.
Produits : Oxydation du groupe allyloxy pour former les aldéhydes ou acides carboxyliques correspondants.
-
Réduction
Réactifs : Borohydrure de sodium ou hydrure d'aluminium et de lithium.
Conditions : Conditions réductrices douces à fortes.
Produits : Réduction du groupe benzoyle pour former des alcools.
-
Substitution
Réactifs : Agents halogénants comme le chlorure de thionyle.
Conditions : Conditions anhydres.
Produits : Substitution du groupe allyloxy par des halogènes.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Agents halogénants : Chlorure de thionyle, tribromure de phosphore.
Applications de recherche scientifique
Chimie
En chimie, le 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophényl 2-chlorobenzoate peut être utilisé comme précurseur pour synthétiser des molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques variées, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions et l'inhibition enzymatiques en raison de son potentiel à interagir avec diverses cibles biologiques. Sa complexité structurale lui permet de servir de composé modèle dans les dosages biochimiques.
Médecine
En médecine, ce composé pourrait être exploré pour ses propriétés thérapeutiques potentielles. Sa capacité à subir diverses réactions chimiques en fait un candidat pour le développement de médicaments, en particulier pour la conception de molécules présentant des activités biologiques spécifiques.
Industrie
Dans les applications industrielles, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses groupes fonctionnels réactifs. Il pourrait également être utilisé dans la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophényl 2-chlorobenzoate implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Les groupes allyloxy et benzoyle peuvent participer aux liaisons hydrogène et aux interactions hydrophobes, tandis que les groupes bromophényle et chlorobenzoate peuvent participer aux liaisons halogènes et aux interactions π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à des effets biologiques spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can be used as a precursor for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. Its structural complexity allows it to serve as a model compound in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also be used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The allyloxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl and chlorobenzoate groups can engage in halogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)phényl 2,4-dichlorobenzoate
- 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-méthoxyphényl 2-chlorobenzoate
Unicité
Par rapport à des composés similaires, le 2-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-4-bromophényl 2-chlorobenzoate est unique en raison de la présence de groupes à la fois bromophényle et chlorobenzoate. Cette combinaison de groupes fonctionnels fournit des profils de réactivité et d'interaction distincts, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
765275-40-9 |
|---|---|
Formule moléculaire |
C24H18BrClN2O4 |
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h2-12,14-15H,1,13H2,(H,28,29)/b27-15+ |
Clé InChI |
RGZJSRQNMSZJQU-JFLMPSFJSA-N |
SMILES isomérique |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012855.png)








![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)
